molecular formula C8H11BrClN B596589 4-Bromo-2,3-dimethylaniline hydrochloride CAS No. 1215205-95-0

4-Bromo-2,3-dimethylaniline hydrochloride

Cat. No.: B596589
CAS No.: 1215205-95-0
M. Wt: 236.537
InChI Key: FUQWQEFSTOIANY-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2 and 3 positions. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents .

Scientific Research Applications

4-Bromo-2,3-dimethylaniline hydrochloride has several applications in scientific research:

Safety and Hazards

4-Bromo-2,3-dimethylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-dimethylaniline hydrochloride can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylaniline: Similar structure but with N,N-dimethyl substitution instead of 2,3-dimethyl.

    2,3-Dimethylaniline: Lacks the bromine substitution.

    4-Bromoaniline: Lacks the dimethyl substitution.

Uniqueness

4-Bromo-2,3-dimethylaniline hydrochloride is unique due to the presence of both bromine and dimethyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in polar solvents .

Properties

IUPAC Name

4-bromo-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWQEFSTOIANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679857
Record name 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-95-0
Record name 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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